15-amino-4,5-dimethoxy-10,14,16-triazatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12,14,16-hexaen-11-one
Description
This compound belongs to the azatetracyclic alkaloid family, characterized by a complex polycyclic framework with multiple nitrogen atoms and oxygen-containing substituents. Its structure features a 10,14,16-triaza core, two methoxy groups at positions 4 and 5, and an amino group at position 15.
Properties
IUPAC Name |
15-amino-4,5-dimethoxy-10,14,16-triazatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12,14,16-hexaen-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-23-14-5-9-3-4-21-13(10(9)6-15(14)24-2)7-12-11(16(21)22)8-19-17(18)20-12/h5-6,8,13H,3-4,7H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKYNFVMJFLWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=NC(=NC=C4C(=O)N3CCC2=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818928 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-amino-4,5-dimethoxy-10,14,16-triazatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12,14,16-hexaen-11-one typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution of cyanuric chloride with appropriate amines and methoxy groups under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
15-amino-4,5-dimethoxy-10,14,16-triazatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12,14,16-hexaen-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antibacterial Activity
Research has indicated that compounds similar to 15-amino-4,5-dimethoxy-10,14,16-triazatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12,14,16-hexaen-11-one possess antibacterial properties. A patent (WO2013033228A1) describes the synthesis of various antibacterial compounds and their methods for use against bacterial infections . The structure of this compound suggests it may inhibit bacterial growth through mechanisms similar to those observed in other tricyclic compounds known for their antimicrobial effects.
Antiviral Properties
In silico studies have shown that structurally related compounds can act as inhibitors of viral enzymes such as the main protease of SARS-CoV-2 . The unique structural features of This compound could potentially allow it to bind effectively to viral targets and inhibit replication.
Cancer Research
The compound's structural characteristics may also position it as a candidate in cancer research. Compounds with similar frameworks have been investigated for their ability to target specific cancer cell pathways and induce apoptosis in malignant cells . The tricyclic nature of this compound could enhance its affinity for certain biological targets involved in tumor growth.
Enzyme Inhibition Studies
The compound has potential applications in studying enzyme inhibition mechanisms due to its complex structure that may interact with various active sites on enzymes. Research into small-molecule inhibitors has highlighted the importance of structural diversity in developing effective enzyme inhibitors . The unique arrangement of functional groups in This compound could facilitate interactions with enzyme substrates or cofactors.
Drug Development
The pharmaceutical industry is increasingly interested in compounds with complex structures for drug development due to their potential efficacy and specificity . The intricate scaffold of This compound may provide a platform for further modifications aimed at enhancing pharmacological properties.
Case Studies
Mechanism of Action
The mechanism of action of 15-amino-4,5-dimethoxy-10,14,16-triazatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12,14,16-hexaen-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s unique combination of amino and dimethoxy groups distinguishes it from related azatetracyclic alkaloids. Key comparisons include:
Table 1: Structural and Bioactive Comparisons
Bioactivity and Pharmacological Potential
- Enzyme Inhibition: The amino group in the target compound may enhance binding to enzymatic active sites via hydrogen bonding, akin to N-acyl-4-azatetracyclo derivatives, which inhibit 11β-HSD1 . In contrast, hydroxylated analogs (e.g., 10,15-dihydroxy variants) may exhibit antioxidant or antimicrobial properties due to phenolic groups .
- This contrasts with dihydroxy-methoxy derivatives, which balance polarity and bioavailability .
Structural Insights from Crystallography
emphasizes the role of X-ray crystallography in resolving complex azatetracyclic structures. The target compound’s rigid framework, like the 14-methoxy-4,6-dimethyl derivative, may adopt planar conformations favorable for stacking interactions, though steric effects from the amino group could induce torsional strain .
Biological Activity
The compound 15-amino-4,5-dimethoxy-10,14,16-triazatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12,14,16-hexaen-11-one is a complex synthetic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies pertaining to this compound.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of key intermediates through various chemical reactions such as cyclization and functional group modifications. The synthetic pathway often utilizes precursors with established reactivity profiles to achieve the desired structural complexity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that certain derivatives possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
Some studies have explored the anticancer potential of related compounds:
- A study involving structurally analogous compounds demonstrated cytotoxic effects on leukemia cell lines with IC50 values indicating significant activity at micromolar concentrations . The presence of specific functional groups was correlated with enhanced biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in nucleic acid synthesis or protein metabolism.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
